Avanbulin

Catalog No.
S548169
CAS No.
798577-91-0
M.F
C20H17N7O2
M. Wt
387.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avanbulin

CAS Number

798577-91-0

Product Name

Avanbulin

IUPAC Name

3-[[4-[1-[2-(4-aminophenyl)-2-oxoethyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]amino]propanenitrile

Molecular Formula

C20H17N7O2

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C20H17N7O2/c21-10-3-11-23-19-18(25-29-26-19)20-24-15-4-1-2-5-16(15)27(20)12-17(28)13-6-8-14(22)9-7-13/h1-2,4-9H,3,11-12,22H2,(H,23,26)

InChI Key

LSFOZQQVTWFMNS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)N)C4=NON=C4NCCC#N

Solubility

Soluble in DMSO, not in water

Synonyms

BAL27862; BAL-27862; BAL 27862; Avanbulin

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)N)C4=NON=C4NCCC#N

Description

The exact mass of the compound 3-[(4-{1-[2-(4-Aminophenyl)-2-Oxoethyl]-1h-Benzimidazol-2-Yl}-1,2,5-Oxadiazol-3-Yl)amino]propanenitrile is 387.14437 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Avanbulin, also known as BAL27862, is a novel synthetic compound classified as a microtubule-targeting agent. It operates primarily by binding to the colchicine site of tubulin, leading to the destabilization of microtubules, which are crucial components of the cellular cytoskeleton. This destabilization disrupts normal cellular functions, particularly during mitosis, and induces apoptosis in cancer cells. Avanbulin is notable for its unique mechanism of action compared to other microtubule-targeting agents, as it shows efficacy against tumors that have developed resistance to conventional therapies such as taxanes and vinca alkaloids .

  • There is no information available regarding the specific biological activity or mechanism of action for this compound.
  • Due to the absence of specific research, potential hazards associated with this compound are unknown.
  • However, some general safety considerations can be made based on the functional groups:
    • Nitriles can be toxic upon ingestion or inhalation [].
    • Aromatic amines can have varying degrees of toxicity depending on the specific structure [].
    • Standard laboratory safety practices should be followed when handling unknown compounds.

Avanbulin's mechanism involves several key chemical interactions:

  • Binding to Tubulin: Avanbulin binds to the colchicine site on the β-tubulin subunit, inhibiting tubulin polymerization and leading to microtubule destabilization.
  • Induction of Apoptosis: The destabilization of microtubules triggers a cascade of cellular events that culminate in programmed cell death (apoptosis), primarily through G2/M phase arrest .
  • Resistance Mechanisms: Unlike many traditional microtubule inhibitors, avanbulin does not appear to be a substrate for P-glycoprotein, a common efflux pump associated with drug resistance, making it a promising candidate for treating resistant tumors .

Avanbulin exhibits potent anti-tumor activity across various cancer models. In vitro studies have demonstrated significant cytotoxic effects against diverse tumor cell lines, including those from non-Hodgkin lymphoma and solid tumors. The compound induces rapid apoptosis and has shown effectiveness in models resistant to other microtubule-targeting agents. For instance, it has been reported to have a median inhibitory concentration (IC50) of 11 nM in diffuse large B-cell lymphoma cell lines after 72 hours of exposure .

Avanbulin is synthesized as a prodrug known as lisavanbulin (BAL101553), which is designed for improved solubility and pharmacokinetics. The synthesis involves several steps:

  • Formation of the Benzimidazole Derivative: The core structure is built around a furazano-benzimidazole scaffold.
  • Prodrug Modification: The addition of a lysine moiety enhances solubility and stability in biological systems.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity for clinical use .

Avanbulin is primarily being explored for its applications in oncology:

  • Cancer Treatment: It is currently being evaluated in clinical trials for treating various solid tumors, particularly those resistant to standard therapies.
  • Combination Therapies: Avanbulin may be used in combination with other therapeutic agents to enhance efficacy and overcome resistance mechanisms .

Several compounds exhibit similar mechanisms of action as avanbulin but differ in their chemical structures and specific binding sites:

Compound NameMechanism of ActionUnique Features
VincristineBinds to tubulin at the vinca alkaloid siteCommonly used in leukemia treatment; MDR substrate
PaclitaxelStabilizes microtubulesTaxane derivative; widely used in breast cancer
ColchicineBinds to the colchicine siteNatural product; used for gout treatment
PlinabulinColchicine-binding site inhibitorDesigned to overcome P-glycoprotein mediated resistance
EtoposideInhibits topoisomerase IITargets DNA rather than microtubules

Avanbulin's distinct binding profile and its ability to induce apoptosis through microtubule destabilization set it apart from these compounds, particularly in its potential effectiveness against drug-resistant tumors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

387.14437281 g/mol

Monoisotopic Mass

387.14437281 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y7KSX9YI58

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Wikipedia

3-[(4-{1-[2-(4-aminophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)amino]propanenitrile

Dates

Modify: 2023-08-15
1: Prota AE, Danel F, Bachmann F, Bargsten K, Buey RM, Pohlmann J, Reinelt S, Lane H, Steinmetz MO. The novel microtubule-destabilizing drug BAL27862 binds to  the colchicine site of tubulin with distinct effects on microtubule organization. J Mol Biol. 2014 Apr 17;426(8):1848-60. doi: 10.1016/j.jmb.2014.02.005. Epub 2014 Feb 11. PubMed PMID: 24530796.

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